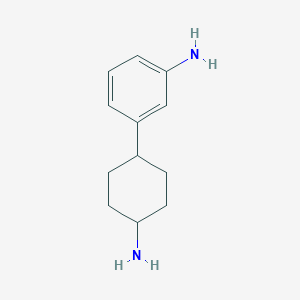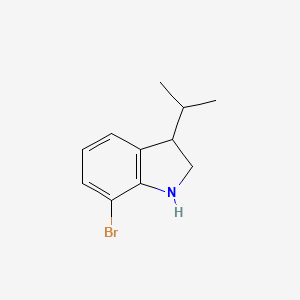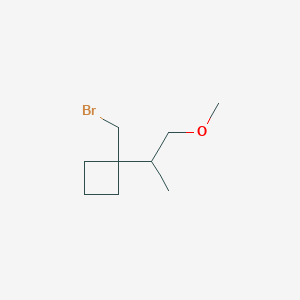
3-(4-Aminocyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminocyclohexyl)aniline is an organic compound with the molecular formula C12H18N2 It consists of an aniline group attached to a cyclohexyl ring, which is further substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminocyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the reduction of 4-nitrocyclohexylbenzene using hydrogen in the presence of a palladium catalyst can yield this compound . Another method involves the nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of hydrogenation in the presence of catalysts such as palladium on carbon (Pd/C) is common. The reaction conditions often include elevated temperatures and pressures to ensure complete reduction of the nitro group to the amino group .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminocyclohexyl)aniline undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amino groups is a key reaction in its synthesis.
Substitution: Nucleophilic aromatic substitution can be used to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, peroxymonosulfuric acid.
Reducing Agents: Hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution Reagents: Sodium amide in ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Benzo-1,4-quinone, nitrosobenzene.
Reduction: this compound.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(4-Aminocyclohexyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Aminocyclohexyl)aniline involves its interaction with various molecular targets. As an aromatic amine, it can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile. The compound can also undergo oxidation and reduction reactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodicyclohexylmethane: This compound has a similar structure but with two cyclohexyl rings connected by a methylene bridge.
Aniline: A simpler aromatic amine with a single benzene ring and an amino group.
Uniqueness
3-(4-Aminocyclohexyl)aniline is unique due to its combination of aniline and cyclohexyl structures, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-(4-aminocyclohexyl)aniline |
InChI |
InChI=1S/C12H18N2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-3,8-9,11H,4-7,13-14H2 |
InChI Key |
DTQARHBABVIVOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC(=CC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)

![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13195259.png)

![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline](/img/structure/B13195265.png)





